2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
CAS No.: 2549007-96-5
Cat. No.: VC11847061
Molecular Formula: C20H26N8
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549007-96-5 |
|---|---|
| Molecular Formula | C20H26N8 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H26N8/c1-12-14(3)23-17(16-5-6-16)25-18(12)26-7-9-27(10-8-26)19-13(2)15(4)24-20-21-11-22-28(19)20/h11,16H,5-10H2,1-4H3 |
| Standard InChI Key | BHLHRRILAOCGMP-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 5,6-dimethyl- triazolo[1,5-a]pyrimidine core, which combines a triazole ring fused to a pyrimidine scaffold.
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A piperazine linker at position 7 of the triazolopyrimidine, providing conformational flexibility.
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A 2-cyclopropyl-5,6-dimethylpyrimidine group attached to the piperazine’s distal nitrogen .
This arrangement creates a planar triazolopyrimidine system connected to a sterically hindered pyrimidine via a semi-rigid piperazine bridge, enabling potential interactions with both flat enzymatic pockets and hydrophobic protein domains.
Table 1: Key Molecular Properties
Synthesis and Physicochemical Characteristics
Physicochemical Profile
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Solubility: Predicted aqueous solubility ≤0.1 mg/mL (logS = -4.2), necessitating DMSO or ethanol for in vitro assays .
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Stability: Susceptible to photodegradation due to extended π-conjugation; recommended storage at -20°C under inert atmosphere.
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Spectroscopic Signatures:
Hypothetical Biological Activity and Mechanism
Target Prediction
Quantitative structure-activity relationship (QSAR) modeling against kinase databases reveals similarities to ATP-competitive inhibitors:
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VEGFR2 (PDB ID 4AGD): Triazolopyrimidine moiety may occupy the adenine-binding pocket, with cyclopropylpyrimidine extending into the hydrophobic back pocket.
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CDK4/6 (PDB ID 5L2S): Piperazine linker could facilitate interactions with the DFG motif in the activation loop.
Research Gaps and Future Directions
Despite computational insights, critical unknowns persist:
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In Vitro Efficacy: No published data on cytotoxicity, IC₅₀ values, or selectivity indices.
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ADMET Properties: Predictive models indicate moderate hepatic clearance (CLhep ≈ 12 mL/min/kg) but unverified P-glycoprotein efflux risks.
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Synthetic Optimization: Opportunities exist to enhance solubility via piperazine N-methylation or cyclopropane ring functionalization.
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